molecular formula C10H19N B094333 3-Azaspiro[5.5]undecane CAS No. 180-44-9

3-Azaspiro[5.5]undecane

Cat. No. B094333
CAS RN: 180-44-9
M. Wt: 153.26 g/mol
InChI Key: LIZKZVQBLDHKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azaspiro[5.5]undecane is a spirocyclic compound that has garnered interest due to its presence in various biologically active molecules and its potential use in pharmaceutical synthesis. The structure of 3-Azaspiro[5.5]undecane consists of a spiro linkage between a cyclohexane ring and a larger undecane ring, with a nitrogen atom incorporated into one of the rings, contributing to its unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of 3-Azaspiro[5.5]undecane derivatives has been explored through various methods. A novel Prins cascade cyclization was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are spiromorpholinotetrahydropyran derivatives . Another approach utilized 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone for the stereoselective synthesis of a key intermediate for perhydrohistrionicotoxin, an important pharmacological compound . Divergent synthesis methods have also been reported, where Michael addition played a crucial role in introducing various substituents to the 3,9-diazaspiro[5.5]undecane structure . Additionally, the Schmidt reaction has been employed for the synthesis of 1-Azaspiro[5.5]undecane-2,7-diones, demonstrating the versatility of synthetic approaches to this compound class .

Molecular Structure Analysis

The molecular structure of 3-Azaspiro[5.5]undecane derivatives has been elucidated through various analytical techniques. For instance, the crystal structure of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane was determined using single-crystal X-ray diffraction, revealing a complex supramolecular network formed by intermolecular hydrogen bonds . Such detailed structural analysis is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

3-Azaspiro[5.5]undecane derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for further functionalization. For example, the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde yielded new diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives . This demonstrates the compound's ability to undergo reactions that can introduce new functional groups and complexity into the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Azaspiro[5.5]undecane derivatives are influenced by their unique molecular structure. While specific physical properties such as melting points or solubility are not detailed in the provided papers, the synthesis of silaazaspiro[5.5]undecanes indicates that these compounds can exhibit biological activity, such as cytotoxic action against human cancer cells . The ability to activate α-amino acids for peptide synthesis also highlights the chemical versatility and potential utility of these compounds in organic synthesis and drug development .

Scientific Research Applications

  • CCR8 Antagonists : 3-Aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, related to 3-Azaspiro[5.5]undecane, are CCR8 antagonists useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

  • Cancer Cell Growth Inhibition : Certain derivatives of 3-Azaspiro[5.5]undecane, specifically N-(2-Dimethylaminopropyl)-8,8-dimethyl-3-azaspiro[5.5]undecane, have shown significant inhibition of cancer cell growth in human cancer cells grown in tissue culture (Rice, Sheth, & Wheeler, 1973).

  • Synthesis of Spiroaminals : 1-Oxa-7-azaspiro[5.5]undecane and similar compounds, which include 3-Azaspiro[5.5]undecane, are found as cores in natural or synthetic products with significant biological activities, presenting challenges and opportunities in chemical synthesis (Sinibaldi & Canet, 2008).

  • Anticonvulsant Properties : 3-Azaspiro[5.5]undecane-2,4-diones were synthesized and tested for anticonvulsant activity, demonstrating effectiveness in animal models of epilepsy, indicating potential applications in epilepsy treatment (Kamiński, Wiklik, & Obniska, 2014).

  • Synthesis of Alkaloids : Efficient stereoselective synthesis of 3-Azaspiro[5.5]undecane derivatives is crucial for the synthesis of pharmacologically important alkaloids like perhydrohistrionicotoxin (Ibuka et al., 1981).

  • Naturally Occurring Alkaloids Synthesis : Enantioselective total syntheses of naturally occurring 2-azaspiro[5,5]undecan-7-ol alkaloids, including isonitramine and sibirine, have been developed, demonstrating the compound's relevance in natural product synthesis (Pandey et al., 2011).

  • Bioactivity and Synthesis : 1,9-Diazaspiro[5.5]undecanes, a class related to 3-Azaspiro[5.5]undecane, show potential for treating obesity, pain, and various other disorders, emphasizing the broad range of bioactivities associated with these compounds (Blanco‐Ania, Heus, & Rutjes, 2017).

Safety And Hazards

The safety information for 3-Azaspiro[5.5]undecane includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions of 3-Azaspiro[5.5]undecane research could involve its use in the synthesis of polar perovskites . Additionally, its potential as a dengue virus type 2 (DENV2) inhibitor has been reported .

properties

IUPAC Name

3-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-4-10(5-3-1)6-8-11-9-7-10/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZKZVQBLDHKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347214
Record name 3-Azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azaspiro[5.5]undecane

CAS RN

1125-01-5, 180-44-9
Record name 3-Azaspiro(5.5)undecane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-azaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azaspiro[5.5]undecane
Reactant of Route 2
3-Azaspiro[5.5]undecane
Reactant of Route 3
3-Azaspiro[5.5]undecane
Reactant of Route 4
3-Azaspiro[5.5]undecane
Reactant of Route 5
3-Azaspiro[5.5]undecane
Reactant of Route 6
3-Azaspiro[5.5]undecane

Citations

For This Compound
113
Citations
AO Kurskova, VV Dotsenko, KA Frolov… - Russian Journal of …, 2021 - Springer
Sequential reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of potassium hydroxide or sodium ethylate in ethanol gave 4-imino-2-(…
Number of citations: 8 link.springer.com
XR Hu, WM Xu, JM Gu - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
In the title compound, C10H15N1O2, the cyclohexane ring adopts a chair conformation and the piperidine ring adopts an envelope conformation. In the crystal structure, hydrogen-…
Number of citations: 2 scripts.iucr.org
AN Khrustaleva, KA Frolov, VV Dotsenko… - Russian Journal of …, 2018 - Springer
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile reacted with primary amines and formaldehyde on heating in boiling ethanol to give mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[…
Number of citations: 1 link.springer.com
RB Petigara, CV Deliwala - Journal of Medicinal Chemistry, 1969 - ACS Publications
that the- , -dipentyl derivative or Page 1 H)XS Xotes ' ß . I Hansch Analysis of Bvtyrylcholinesiehase Inhibitory Potency Using pI» as the Biochemical, Response CH,(CH,).,N …
Number of citations: 1 pubs.acs.org
A Pandey, J Seroogy, D Volkots, MS Smyth… - Bioorganic & medicinal …, 2001 - Elsevier
The synthesis and biological activity of novel glycoprotein IIb–IIIa anatagonists containing 3-azaspiro[5.5]undec-9-yl nucleus are described. The potent activity of these compounds as …
Number of citations: 15 www.sciencedirect.com
K Undheim - Synthesis, 2014 - thieme-connect.com
The fundamental spirane framework consists of two monocyclic rings linked in an orthogonal relationship by a common ring atom. In spiranes with no annular heteroatom, four carbon …
Number of citations: 35 www.thieme-connect.com
LM Rice, BS Sheth, JW Wheeler - Journal of Heterocyclic …, 1973 - Wiley Online Library
N‐(2‐Dimethylaminopropyl)‐8,8‐dimethyl‐2‐azaspiro[4.5]decane (1), N‐(2‐dimethylaminopropyl)‐8,8‐diethyl‐2‐azaspiro[4.5]decane (2), N‐(3‐dimethylaminopropyl)‐9,9‐dimethyl‐3‐…
Number of citations: 19 onlinelibrary.wiley.com
LM Rice, BS Sheth, KR Scott… - Journal of Medicinal …, 1969 - ACS Publications
Various spiro [5.4 Jdecane and spiro [5.5] undecane compounds containing a trifluoromelhyl substitution in the 7 or 8 position havebeen synthesized. When evaluated biologically, N-(3-…
Number of citations: 9 pubs.acs.org
K Kamiński, B Wiklik, J Obniska - Archiv der Pharmazie, 2014 - Wiley Online Library
Twenty‐two differently substituted 1H‐isoindole‐1,3(2H)‐diones (30–39), 8‐azaspiro[4.5]decane‐7,9‐diones (40–45), and 3‐azaspiro[5.5]undecane‐2,4‐diones (46–51) were …
Number of citations: 15 onlinelibrary.wiley.com
H Bharathkumar, CD Mohan, S Rangappa… - Organic & …, 2015 - pubs.rsc.org
Elevated activity of methionyl-tRNA synthetase (MRS) in many cancers renders it a possible drug target in this disease area, as well as in a series of parasitic diseases. In the present …
Number of citations: 44 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.